Geranyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

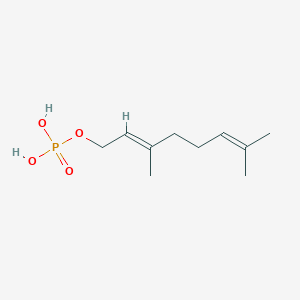

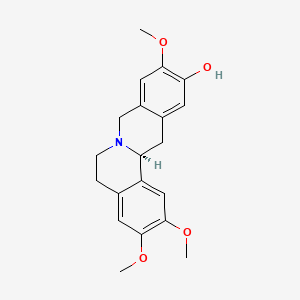

Geranyl pyrophosphate (GPP), also known as geranyl diphosphate (GDP), is the pyrophosphate ester of the terpenoid geraniol . Its salts are colorless and it is a precursor to many natural products .

Synthesis Analysis

GPP is an intermediate in the isoprenoid biosynthesis pathway that produces longer prenyl chains such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate as well as many terpenes . It can be prepared in the laboratory from geraniol . Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are condensed by geranyl pyrophosphate synthase to produce geranyl pyrophosphate (GPP) and pyrophosphate .

Molecular Structure Analysis

The molecular formula of Geranyl pyrophosphate is C10H17O7P2 . The members of the GGPPS family contained a large number of α-helices and random crimps, and all contained two aspartic acid-rich domains, DDxxxxD and DDxxD .

Chemical Reactions Analysis

Geraniol is produced via a chemical reaction involving FPP synthase and several other enzymes like NUDX1 hydrolase . A flower-like rose needs a lot of NUDX1 hydrolase to create a long-lasting scent. And this is only possible when there is enough geranyl diphosphate (GPP) around, which glues itself to NUDX1 hydrolase to propel it into action .

Physical And Chemical Properties Analysis

The molar mass of Geranyl pyrophosphate is 311.19 . Two proteins GhGGPPS7 (8.5) and GhGGPPS11 (9.68) showed isoelectric point more than 7, indicating that they were alkaline proteins, while all others showed isoelectric point below 7 indicating that they all were acidic proteins .

科学的研究の応用

Enzymatic Biosynthesis of Cyclic Monoterpenes : Geranyl pyrophosphate hydrolysis, catalyzed by salts of Mn2+ and other divalent metal cations, is important in the enzymatic biosynthesis of cyclic monoterpenes. This process involves C-O bond cleavage and produces compounds similar to acid hydrolysis products but with more cyclic hydrocarbons when metal ions are present (Vial et al., 1981).

Prenyltransferase Inhibition : Geranyl S-thiolodiphosphate, synthesized from geranyl bromide, acts as a substantial inhibitor of the enzyme farnesyl diphosphate synthase. This has implications for research into prenyltransfer reactions (Phan & Poulter, 2000).

Isomerization Studies in Plants : Cell-free extracts from carrot and peppermint can catalyze the enzymatic trans-cis isomerization of geraniol and geranyl phosphate to nerol and neryl phosphate, a process that requires a flavin, a thiol or sulfide, and light. This reaction is reversible and important for understanding plant biochemistry (Shine & Loomis, 1974).

Antiviral Research : Geranyl phosphate is involved in the biosynthesis of polyprenyl phosphate (PPP), which shows potential in the prevention and treatment of various viral infections. PPP interferes with the prenylation process of viral proteins, thereby inhibiting the formation of virulent virus particles (Pronin et al., 2021).

Synthesis of Monoterpenes : Geranyl phosphate is a precursor in the synthesis of monoterpenes. Studies have identified different types of geranyl diphosphate synthases in plants like Norway spruce, which are critical for monoterpene biosynthesis (Schmidt & Gershenzon, 2008).

Pheromone Biosynthesis in Bark Beetles : The study of geranyl diphosphate synthase in bark beetles reveals its role in the de novo biosynthesis of monoterpene pheromone components, crucial for understanding insect communication and behavior (Gilg et al., 2005).

Fluorescence Sensing Applications : The use of hexaamide receptor and coumarin phosphate in detecting geranyl pyrophosphate demonstrates potential applications in fluorescence sensing, especially in biochemical and medical research (Chen et al., 2009).

Safety and Hazards

特性

IUPAC Name |

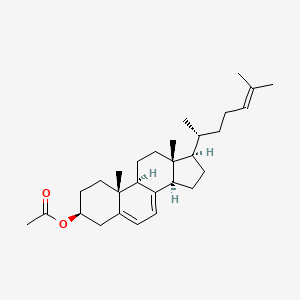

[(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOWJDCTFSWUMJ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)O)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide](/img/structure/B579064.png)

![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)

![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)